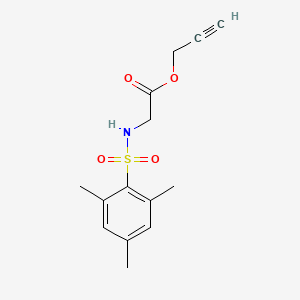
1-(isopropylamino)-3-(4-isopropylphenoxy)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(isopropylamino)-3-(4-isopropylphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is used in scientific research to study the role of β2-adrenergic receptors in various physiological processes.
Mécanisme D'action
1-(isopropylamino)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 works by selectively blocking β2-adrenergic receptors. This prevents the activation of these receptors by endogenous catecholamines such as epinephrine and norepinephrine. As a result, the physiological effects of these catecholamines are reduced.
Biochemical and Physiological Effects:
1-(isopropylamino)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 has a number of biochemical and physiological effects. It has been shown to reduce heart rate and blood pressure in animal models. It also reduces the release of insulin from pancreatic beta cells. In addition, it has been shown to reduce the release of cytokines from immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(isopropylamino)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 has several advantages for lab experiments. It is highly selective for β2-adrenergic receptors, which allows researchers to study the specific effects of these receptors. In addition, it has a relatively long half-life, which allows for sustained receptor blockade. However, it is important to note that 1-(isopropylamino)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 has limited solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
For research involving 1-(isopropylamino)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 include studying the role of β2-adrenergic receptors in muscle wasting and glucose metabolism, as well as developing more selective antagonists.
Applications De Recherche Scientifique
1-(isopropylamino)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 is primarily used in scientific research to study the role of β2-adrenergic receptors in various physiological processes. These receptors are found in various tissues, including the lungs, heart, and skeletal muscle. They play a critical role in regulating the body's response to stress and exercise.
Propriétés
IUPAC Name |
1-(propan-2-ylamino)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-11(2)13-5-7-15(8-6-13)18-10-14(17)9-16-12(3)4;/h5-8,11-12,14,16-17H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLMKXKXVHADOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CNC(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propan-2-ylamino)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(2,2-diphenylcyclopropyl)carbonyl]-4-nitrobenzohydrazide](/img/structure/B3828977.png)
![2-nitro-N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B3828984.png)
![N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide](/img/structure/B3828988.png)

![1-isobutyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3828997.png)
![2-chloro-N-[2,2,2-trichloro-1-(dimethylamino)ethyl]benzamide](/img/structure/B3829007.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,2-diphenylacetamide](/img/structure/B3829020.png)
![2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3829042.png)
![N-[(benzyloxy)carbonyl]alanylprolylleucylglycinamide](/img/structure/B3829049.png)

